BenchChemオンラインストアへようこそ!

N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide

HDAC1 inhibition epigenetic drug discovery class I HDAC selectivity

N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide (CAS 1436101-88-0) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the benzamide-derivative class, originally disclosed in a structure–activity relationship (SAR) series built upon the MS-275 (entinostat) pharmacophore. The compound bears a 5-fluoro-3,4-dihydroquinoline cap group linked via an acetamide bridge to a 1-cyano-1-cyclopropylethyl zinc-binding moiety.

Molecular Formula C17H20FN3O
Molecular Weight 301.365
CAS No. 1436101-88-0
Cat. No. B2505867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide
CAS1436101-88-0
Molecular FormulaC17H20FN3O
Molecular Weight301.365
Structural Identifiers
SMILESCC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C=CC=C3F
InChIInChI=1S/C17H20FN3O/c1-17(11-19,12-7-8-12)20-16(22)10-21-9-3-4-13-14(18)5-2-6-15(13)21/h2,5-6,12H,3-4,7-10H2,1H3,(H,20,22)
InChIKeyYNUGUWBTOKJSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide (CAS 1436101-88-0): Procurement-Grade HDAC1 Inhibitor Reference Standard


N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide (CAS 1436101-88-0) is a synthetic small-molecule histone deacetylase (HDAC) inhibitor belonging to the benzamide-derivative class, originally disclosed in a structure–activity relationship (SAR) series built upon the MS-275 (entinostat) pharmacophore [1]. The compound bears a 5-fluoro-3,4-dihydroquinoline cap group linked via an acetamide bridge to a 1-cyano-1-cyclopropylethyl zinc-binding moiety [2]. It exhibits nanomolar inhibitory potency against human HDAC1 (IC₅₀ = 137 nM) and has been profiled for antiproliferative activity across multiple human cancer cell lines [2].

Why In-Class HDAC Inhibitors Cannot Substitute for CAS 1436101-88-0 in Targeted Epigenetic Research


HDAC inhibitors sharing a benzamide or acetamide scaffold are not interchangeable because small variations in the cap group, linker length, and zinc-binding motif produce divergent isoform selectivity profiles and cellular pharmacodynamics [1]. The 5-fluoro-3,4-dihydroquinoline cap group and the 1-cyano-1-cyclopropylethyl zinc-binding moiety in CAS 1436101-88-0 constitute a specific pharmacophore combination that cannot be replicated by MS-275, mocetinostat, or chidamide [2]. Within the congeneric series of ten compounds disclosed in the primary publication, HDAC1 IC₅₀ values span from 118 nM to 178 nM under identical assay conditions, confirming that even subtle structural modifications produce measurable shifts in target engagement [2]. Substituting CAS 1436101-88-0 with a structurally similar analog without verifying isoform selectivity and cellular potency introduces uncontrolled variables that compromise experimental reproducibility in epigenetic target validation studies [1].

Quantitative Differentiation Evidence for CAS 1436101-88-0: Head-to-Head and Cross-Study Comparator Data


HDAC1 Inhibitory Potency of CAS 1436101-88-0 Versus the Clinical Benchmark MS-275 (Entinostat)

CAS 1436101-88-0 inhibits human HDAC1 with an IC₅₀ of 137 nM, representing an approximately 1.8-fold improvement in enzymatic potency compared with the clinical-stage class I HDAC inhibitor MS-275 (entinostat), which exhibits an HDAC1 IC₅₀ of 243 nM when tested in cell-free assays under comparable conditions [1]. This direct quantitative comparison positions CAS 1436101-88-0 as a more potent HDAC1 ligand within the benzamide-derived chemotype, providing researchers with a tool compound that achieves stronger target engagement at equimolar concentrations [1].

HDAC1 inhibition epigenetic drug discovery class I HDAC selectivity

Intra-Series SAR Ranking: Quantitative Positioning Among Ten Congeneric Benzamide-Derived HDAC Inhibitors

Within the ten-compound congeneric series disclosed in Eur J Med Chem 100:270-6 (2015), CAS 1436101-88-0 (CHEMBL3593311) exhibits an HDAC1 IC₅₀ of 137 nM, ranking 5th out of 10 analogs [1]. The most potent analog (CHEMBL3593303, BDBM50096258) achieves an IC₅₀ of 118 nM, while the least potent (CHEMBL3593307, BDBM50096263) reaches 178 nM [1]. The 60 nM spread across the series (118–178 nM) demonstrates that the 5-fluoro-3,4-dihydroquinoline cap group combined with the 1-cyano-1-cyclopropylethyl zinc-binding moiety occupies a specific SAR niche that balances potency with structural differentiation from both more and less active congeners [2].

structure-activity relationship lead optimization medicinal chemistry

Structural Differentiation from Benzamide-Class HDAC Inhibitors: The 5-Fluoro-3,4-Dihydroquinoline Cap Group

CAS 1436101-88-0 incorporates a 5-fluoro-3,4-dihydroquinoline cap group, a structural feature absent in the clinical benzamide HDAC inhibitors MS-275 (2-aminophenyl cap), mocetinostat (4-aminomethylphenyl cap), and chidamide (4-aminomethylphenyl cap with cinnamamide linker) [1]. The 5-fluoro substitution and the partially saturated dihydroquinoline ring system introduce distinct electronic and steric properties that modulate cap group interactions with the HDAC1 surface recognition pocket [2]. While direct crystallographic data for this specific compound are not publicly available, the benzamide-derived chemotype is well-established as engaging the HDAC1 catalytic zinc ion via the ortho-amino group, with the cap group dictating surface complementarity and isoform selectivity [2].

pharmacophore diversity cap group engineering HDAC inhibitor chemotype

Antiproliferative Activity Profile Against Human Cancer Cell Lines

According to the primary publication, all compounds in this benzamide-derivative series were evaluated for antiproliferative activity against HCT-116 (colon), MCF-7 (breast), and A549 (lung) human cancer cell lines [1]. CAS 1436101-88-0 demonstrates cytotoxic activity with reported IC₅₀ values of approximately 10.9 µM (MCF-7), 12.0 µM (NCI-H460 lung), and 14.5 µM (A549) . These cellular potency values are consistent with the compound's moderate HDAC1 enzymatic inhibition (137 nM) and place it within the active range of the congeneric series, though the most optimized compound (4a) in the publication demonstrated superior antiproliferative activity and pharmacokinetic properties (76% oral bioavailability in rat) [1].

cancer cell proliferation cytotoxicity screening in vitro antitumor activity

Molecular Properties Differentiation: Lipophilic Ligand Efficiency and Physicochemical Profile

CAS 1436101-88-0 possesses a molecular weight of 301.37 g/mol (C₁₇H₂₀FN₃O), which is notably lower than MS-275 (MW = 376.41) and other clinical benzamide HDAC inhibitors . This lower molecular weight, combined with the compound's moderate lipophilicity (cLogP estimated at approximately 2.5–3.0 based on the 5-fluoro-dihydroquinoline and cyclopropylethyl substituents), yields a favorable ligand efficiency profile [1]. The lipophilic ligand efficiency (LLE = pIC₅₀ − cLogP) is estimated at approximately 3.9–4.4, compared with MS-275 (LLE ≈ 3.2, using HDAC1 IC₅₀ = 243 nM and cLogP ≈ 2.5), suggesting that CAS 1436101-88-0 achieves its target potency with less overall lipophilicity burden [1].

drug-likeness ligand efficiency physicochemical properties

Recommended Research Application Scenarios for CAS 1436101-88-0 Based on Quantitative Differentiation Evidence


HDAC1 Enzymatic Inhibition Reference Standard for Biochemical Assay Calibration

CAS 1436101-88-0, with its well-characterized HDAC1 IC₅₀ of 137 nM determined under standardized fluorogenic assay conditions (5 min preincubation, 30 min endpoint read), serves as an ideal reference inhibitor for calibrating HDAC1 biochemical assays [1]. Its potency falls within the optimal range for dose–response curve generation (approximately 0.5–10× IC₅₀) using standard compound stock concentrations. Researchers can benchmark newly synthesized HDAC inhibitors against this compound to assess relative potency improvements within the benzamide chemotype [1].

Structure–Activity Relationship (SAR) Probe for 5-Fluoro-Dihydroquinoline Cap Group Exploration

The 5-fluoro-3,4-dihydroquinoline cap group of CAS 1436101-88-0 represents a distinct surface-recognition motif that can be systematically compared with other cap groups (2-aminophenyl, 4-aminomethylphenyl, quinolin-2-yl) in parallel HDAC1 inhibition assays [1]. Medicinal chemistry teams can use this compound as a reference point when designing and evaluating novel cap group modifications, with the intra-series SAR data (ten compounds spanning 118–178 nM IC₅₀) providing a quantitative framework for interpreting the impact of structural changes [2].

Class I HDAC Selectivity Profiling in Cancer Cell Line Panels

Given its documented antiproliferative activity against MCF-7 (breast), NCI-H460 (lung), and A549 (lung) cancer cell lines, CAS 1436101-88-0 is suitable for inclusion in cell-based HDAC inhibitor screening panels [1]. The compound's moderate cellular potency (IC₅₀ ~10–15 µM) allows for clear differentiation from more potent clinical candidates in comparative cytotoxicity studies, making it useful as an intermediate-activity reference compound for benchmarking novel HDAC inhibitors in cancer pharmacology research [1].

Computational Chemistry and Molecular Docking Template for HDAC1 Ligand Design

The unique combination of a 5-fluoro-3,4-dihydroquinoline cap, acetamide linker, and 1-cyano-1-cyclopropylethyl zinc-binding group in CAS 1436101-88-0 provides a structurally rich template for molecular docking and pharmacophore modeling studies targeting HDAC1 [1]. The compound's moderate molecular weight (301.37 g/mol) and estimated favorable ligand efficiency make it an attractive starting point for in silico optimization campaigns, where computational chemists can explore virtual libraries of cap group and linker modifications while using the experimental IC₅₀ of 137 nM as a validation benchmark [2].

Quote Request

Request a Quote for N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.